(3-aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
Overview
Description
(3-aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone is a useful research compound. Its molecular formula is C11H18N4O and its molecular weight is 222.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Applications
Research on pyrazole derivatives, including compounds structurally related to "(3-aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone," has shown promising antimicrobial and anticancer activities. A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of pyrazole derivatives that demonstrated higher anticancer activity than doxorubicin, a reference drug, and exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Central Nervous System Depressant Properties
Butler, Wise, and Dewald (1984) reported on a series of novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, showing central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity. Some compounds also showed potential antipsychotic effects (Butler, Wise, & Dewald, 1984).
Antioxidant and Antibacterial Activities
Golea Lynda (2021) explored the synthesis, DFT, molecular docking analysis, and the antibacterial and antioxidant activities of tri-substituted pyrazoles. The synthesized compounds showed moderate antioxidant activities and displayed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Golea Lynda, 2021).
Eco-friendly Synthesis and Biological Activities
A study by Mabrouk et al. (2020) developed an eco-friendly synthesis strategy for new heterocyclic pyrazolic carboxylic α-amino esters, indicating the compound's utility in medicinal chemistry and synthetic applications. The experimental study showed a good correlation with computational analysis (Mabrouk et al., 2020).
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-(1,5-dimethylpyrazol-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8-6-10(13-14(8)2)11(16)15-5-3-4-9(12)7-15/h6,9H,3-5,7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSTYIPHIVZEHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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